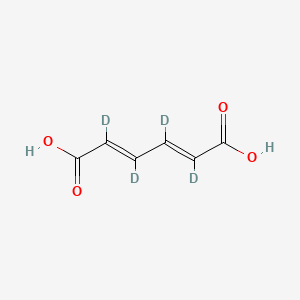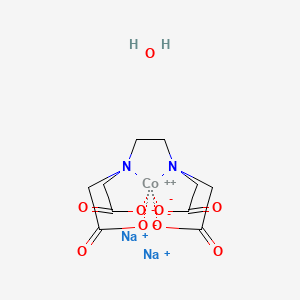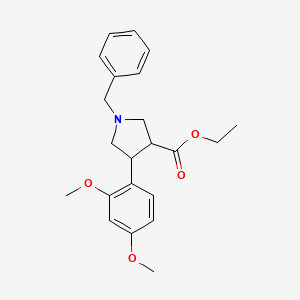![molecular formula C29H18N2S B12302368 3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(9H-Carbazol-9-il)fenil)benzo[4,5]tieno[2,3-b]piridina es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y aplicaciones en diversos campos. Este compuesto se caracteriza por la presencia de un grupo carbazol unido a un núcleo benzo[4,5]tieno[2,3-b]piridina, lo que confiere propiedades fotofísicas y electroquímicas significativas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(3-(9H-Carbazol-9-il)fenil)benzo[4,5]tieno[2,3-b]piridina normalmente implica reacciones orgánicas multi-etapas. Un método común incluye la reacción de acoplamiento cruzado de Suzuki-Miyaura, donde un derivado de carbazol se acopla con un benzo[4,5]tieno[2,3-b]piridina halogenado bajo catálisis de paladio . Las condiciones de reacción a menudo implican el uso de una base como carbonato de potasio en un solvente como tolueno o dimetilformamida (DMF) a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Las técnicas como la síntesis en flujo continuo y el uso de reactores automatizados pueden mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3-(9H-Carbazol-9-il)fenil)benzo[4,5]tieno[2,3-b]piridina experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica son comunes, a menudo involucrando derivados halogenados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Derivados halogenados en presencia de una base como el hidruro de sodio.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir compuestos completamente hidrogenados .
Aplicaciones Científicas De Investigación
3-(3-(9H-Carbazol-9-il)fenil)benzo[4,5]tieno[2,3-b]piridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de materiales y polímeros avanzados.
Biología: Se investiga por su potencial en bioimagen y como sonda fluorescente.
Medicina: Se explora por sus propiedades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos[][4].
Mecanismo De Acción
El mecanismo de acción de 3-(3-(9H-Carbazol-9-il)fenil)benzo[4,5]tieno[2,3-b]piridina implica su interacción con objetivos moleculares y vías específicas. En aplicaciones electrónicas, funciona como un material de transporte de carga debido a su alta afinidad electrónica y capacidad de transporte de huecos . En sistemas biológicos, puede interactuar con componentes celulares para inducir fluorescencia o ejercer efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
4,4'-Bis(N-carbazolil)-1,1'-bifenilo: Conocido por su uso en OLED.
1,3-Bis(N-carbazolil)benceno: Otro compuesto con aplicaciones electrónicas significativas.
Singularidad
3-(3-(9H-Carbazol-9-il)fenil)benzo[4,5]tieno[2,3-b]piridina destaca por su combinación única de un grupo carbazol y un núcleo benzo[4,5]tieno[2,3-b]piridina, lo que confiere propiedades fotofísicas mejoradas y estabilidad .
Propiedades
Fórmula molecular |
C29H18N2S |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
3-(3-carbazol-9-ylphenyl)-[1]benzothiolo[2,3-b]pyridine |
InChI |
InChI=1S/C29H18N2S/c1-4-13-26-22(10-1)23-11-2-5-14-27(23)31(26)21-9-7-8-19(16-21)20-17-25-24-12-3-6-15-28(24)32-29(25)30-18-20/h1-18H |
Clave InChI |
MHSSVJANLFXJTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(N=C5)SC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)










![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)

![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)
